Lipophilicity Drives Superior Passive Membrane Permeability
The ethyl ester (919288-18-9) exhibits a computed XlogP of 1.9, compared to 1.6 for the methyl ester (919288-16-7) and a measured LogP of 1.57 for the free acid (919288-17-8) . This ΔXlogP of +0.3 versus the methyl analog and +0.33 versus the acid places the ethyl ester closer to the optimal lipophilicity range (LogP 2–4) associated with passive blood–brain barrier penetration for CNS small molecules.
| Evidence Dimension | Lipophilicity (XlogP / LogP) |
|---|---|
| Target Compound Data | XlogP = 1.9 |
| Comparator Or Baseline | Methyl ester (919288-16-7): XlogP = 1.6; Free acid (919288-17-8): LogP = 1.57 |
| Quantified Difference | ΔXlogP (ethyl vs. methyl) = +0.3; ΔXlogP (ethyl vs. acid) = +0.33 |
| Conditions | Computed XlogP (Chem960 algorithm); LogP from Chemsrc database. |
Why This Matters
Higher lipophilicity within the CNS-optimal window directly favors passive transcellular permeability, a critical determinant for compounds targeting intracellular CNS enzymes such as KDM5 demethylases or monoamine transporters.
